2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-
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Overview
Description
2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- is a complex organic compound belonging to the class of aminopyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential pharmacological applications due to its unique structural features .
Preparation Methods
The synthesis of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves multiple steps, typically starting with the preparation of the pyrimidine core. Common synthetic routes include:
Condensation Reactions: The pyrimidine ring is often synthesized through condensation reactions involving appropriate aldehydes and amines.
Nitration and Amination: Subsequent nitration and amination steps introduce the nitro and amino groups at specific positions on the aromatic ring.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents: Typical reagents include hydrogen gas (H₂) for reduction, sodium bicarbonate (NaHCO₃) for neutralization, and ethanol (EtOH) as a solvent.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves its interaction with specific molecular targets. It may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other aminopyrimidines and pyrimidine derivatives, such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar core structure but lacks the nitro and phenylethylamino groups.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: Another heterocyclic compound with similar pharmacological potential.
The uniqueness of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-ethyl-5-[3-nitro-4-(2-phenylethylamino)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O2/c1-2-15-18(19(21)25-20(22)24-15)14-8-9-16(17(12-14)26(27)28)23-11-10-13-6-4-3-5-7-13/h3-9,12,23H,2,10-11H2,1H3,(H4,21,22,24,25) |
InChI Key |
QYERPKPGUXIFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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